molecular formula C7H6O2S B13083879 3-Oxo-3-(thiophen-2-YL)propanal

3-Oxo-3-(thiophen-2-YL)propanal

Cat. No.: B13083879
M. Wt: 154.19 g/mol
InChI Key: LQTQQIDDCWXQRO-UHFFFAOYSA-N
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Description

3-Oxo-3-(thiophen-2-YL)propanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a thiophene ring attached to a propanal group with an oxo substituent at the third position. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(thiophen-2-YL)propanal can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with acetone in the presence of a base, followed by oxidation to form the desired product. Another method includes the use of thiophene-2-acetic acid, which undergoes a series of reactions including esterification, reduction, and oxidation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3-(thiophen-2-YL)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products: The major products formed from these reactions include thiophene carboxylic acids, thiophene alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

3-Oxo-3-(thiophen-2-YL)propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(thiophen-2-YL)propanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo redox reactions, influencing cellular redox states. The thiophene ring’s aromaticity allows it to interact with biological macromolecules, potentially modulating their functions .

Comparison with Similar Compounds

  • 3-Oxo-3-(2-thienyl)propanenitrile
  • 2-Thenoylacetonitrile
  • 3-Oxo-3-(thiophen-2-yl)propanenitrile

Comparison: Compared to its similar compounds, 3-Oxo-3-(thiophen-2-YL)propanal is unique due to its specific functional groups, which confer distinct reactivity and properties. For instance, the presence of the oxo group at the third position enhances its electrophilic character, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

3-oxo-3-thiophen-2-ylpropanal

InChI

InChI=1S/C7H6O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,4-5H,3H2

InChI Key

LQTQQIDDCWXQRO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CC=O

Origin of Product

United States

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